2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
Its structure features a 2-chloro-4-nitrobenzamide group attached to the 8-position of a 2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline scaffold. The chloro and nitro substituents introduce electron-withdrawing effects, which may enhance binding affinity to biological targets such as coagulation factors (e.g., Factor Xa) or PARP-1 . Synthetic routes for analogous compounds typically involve cyclocondensation of pyrrolo[3,2,1-ij]quinoline-1,2-diones with functionalized benzoyl chlorides or thioxothiazolidinones under reflux in acetic acid, followed by purification via recrystallization .
Properties
IUPAC Name |
2-chloro-4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c19-15-9-13(22(25)26)3-4-14(15)18(24)20-12-6-10-2-1-5-21-16(23)8-11(7-12)17(10)21/h3-4,6-7,9H,1-2,5,8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKMFZJHMUPFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves multiple steps. Typically, the process starts with the preparation of intermediates that form the basis of the final compound. Each step involves specific reaction conditions such as temperature, pH, and solvents to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely leverage optimized synthetic routes that can be scaled up efficiently. Continuous flow reactions and the use of high-throughput screening to identify optimal conditions might be employed. Careful control of reaction parameters ensures consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various reactions including:
Oxidation: Alters the oxidation state of functional groups.
Reduction: Reduces nitro groups to amines.
Substitution: Substitutes the chlorine atom with other groups.
Common Reagents and Conditions
Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used. Conditions like acidic or basic environments, and specific temperatures, are tailored to each reaction.
Major Products
Depending on the type of reaction, major products can include substituted benzamides, reduced amino derivatives, and various oxidized forms.
Scientific Research Applications
2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is utilized in several fields:
Chemistry: As an intermediate for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialized materials or as a precursor in manufacturing processes.
Mechanism of Action
The compound's effects arise from interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and initiating a cascade of biochemical events. Understanding these pathways can reveal its role in physiological or pathological conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related derivatives:
Table 1: Structural and Functional Comparison of Selected Pyrrolo[3,2,1-ij]quinolinone Derivatives
Key Findings:
Substituent Effects on Activity: The 6-aryl-substituted pyrroloquinolinones (e.g., 6-(4-Cl-phenyl)) exhibit superior anticoagulant activity compared to non-aryl derivatives, likely due to enhanced hydrophobic interactions with Factor Xa/XIa . The target compound’s 2-Cl-4-NO₂ benzamide group may mimic this effect by providing steric bulk and electronic modulation. Thioxothiazolidinone hybrids (e.g., (Z)-5-(8-Iodo-…-ylidene)-2-thioxothiazolidin-4-one) prioritize heterocyclic diversity but lack reported biological data, suggesting the benzamide group in the target compound offers a more pharmacologically validated scaffold .
Synthetic Accessibility: The target compound’s synthesis aligns with methods for analogues like 6-(4-Cl-phenyl)-pyrroloquinolinones, utilizing acetic acid-mediated condensation .
Molecular Weight and Drug-Likeness: The target compound’s higher molecular weight (~430.8 vs. 274.14–375.4 for others) may impact bioavailability. However, the nitro group could improve membrane permeability via increased polarity, a trade-off observed in PARP-1 inhibitors like N-(quinolin-8-yl)-4-(benzylideneamino)benzamide .
This contrasts with thioxothiazolidinone derivatives, which are unexplored in this context .
Biological Activity
The compound 2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its therapeutic potential and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes a chloro and nitro substituent on the benzamide moiety and a pyrroloquinoline core. This unique arrangement may contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to the biological activity of the compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to the target molecule. For instance:
- In vitro Studies : Compounds similar to 2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide were tested against various bacterial strains. Results showed activity comparable to established antibiotics such as isoniazid and ciprofloxacin .
Anticancer Activity
The compound's structural analogs have been investigated for their anticancer properties:
- Cell Line Studies : In vitro tests against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines demonstrated significant cytotoxicity with IC50 values ranging from 1.0 to 5.0 µM .
The proposed mechanisms of action for the biological activity of the compound include:
- Inhibition of Kinases : Similar compounds have shown inhibition of receptor tyrosine kinases involved in cancer progression, providing a potential pathway for therapeutic application .
- Photosynthetic Electron Transport Inhibition : Some derivatives have been evaluated for their ability to inhibit photosynthetic electron transport in chloroplasts, indicating potential herbicidal properties .
Case Studies
Recent studies have highlighted the efficacy of similar compounds in preclinical models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
